molecular formula C22H17N5O4 B11701706 (4E)-4-[2-(2-methoxyphenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

(4E)-4-[2-(2-methoxyphenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11701706
M. Wt: 415.4 g/mol
InChI Key: GCPXIMCAADZEOG-UHFFFAOYSA-N
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Description

The compound (4E)-4-[2-(2-methoxyphenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a pyrazolone derivative featuring a hydrazinylidene bridge and distinct aromatic substituents. Its structure includes:

  • 2-Methoxyphenyl group: Electron-donating methoxy substituent at the ortho position.
  • 4-Nitrophenyl group: Strong electron-withdrawing nitro group at the para position.
  • Phenyl group: At position 2 of the pyrazolone core.

While direct physicochemical data for this compound are unavailable in the provided evidence, analogs suggest its molecular weight likely exceeds 350 g/mol, with a melting point influenced by nitro group polarity and intermolecular interactions (e.g., hydrogen bonding) .

Pyrazolone derivatives are widely studied for pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The nitro group may enhance cytotoxicity, while the methoxy group could improve solubility .

Properties

Molecular Formula

C22H17N5O4

Molecular Weight

415.4 g/mol

IUPAC Name

4-[(2-methoxyphenyl)diazenyl]-5-(4-nitrophenyl)-2-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C22H17N5O4/c1-31-19-10-6-5-9-18(19)23-24-21-20(15-11-13-17(14-12-15)27(29)30)25-26(22(21)28)16-7-3-2-4-8-16/h2-14,25H,1H3

InChI Key

GCPXIMCAADZEOG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N=NC2=C(NN(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[2-(2-methoxyphenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of 2-(2-methoxyphenyl)hydrazine with an appropriate aldehyde or ketone, followed by cyclization to form the pyrazolone ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are commonly employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[2-(2-methoxyphenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-oxides, while reduction can produce amino derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4E)-4-[2-(2-methoxyphenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as dyes, pigments, and polymers. Its versatility in chemical reactions makes it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of (4E)-4-[2-(2-methoxyphenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that mediate its biological effects. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or chemical outcome.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Key analogs and their properties are summarized below:

Compound (Reference) Substituents Molecular Weight (g/mol) Melting Point (°C) Notable Features
Target Compound 2-MeO-Ph, 4-NO₂-Ph, Ph ~350 (estimated) N/A Balanced electronic effects
(, Compound-1) 2-NO₂-Ph, Acetyl 273.24 170 High Rf (0.7), Lipinski-compliant
(, Compound 9b) 4-Me-Ph, Me 328.37 137–138 Fluorine-free, moderate yield (63%)
() 4-NO₂-Ph, p-Tolyl 295.29 220–221 Cytotoxic evaluation, 54% yield
() 4-Cl-Ph, Me 239.68 N/A Chloro substituent, antimicrobial focus

Key Observations :

  • Nitro vs. Chloro Substituents : The 4-nitrophenyl group () increases molecular weight and melting point compared to 4-chlorophenyl (), likely due to stronger dipole interactions .
  • Positional Effects : Ortho-substituted nitro () reduces steric hindrance compared to para-substituted nitro, affecting reactivity and solubility .
Infrared (IR) Spectroscopy:
  • C=O Stretch : Observed at ~1700 cm⁻¹ in pyrazolone derivatives (). The target compound’s carbonyl stretch may shift slightly due to nitro group conjugation .
  • NO₂ Stretch: At 1552 cm⁻¹ in ; para-nitro in the target compound may show a similar peak .

Biological Activity

The compound (4E)-4-[2-(2-methoxyphenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a hydrazone derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound is characterized by the following features:

  • Hydrazone moiety : Contributes to its reactivity and interaction with biological targets.
  • Pyrazolone core : Known for various pharmacological activities.
  • Substituents : The presence of methoxy and nitro groups may influence its biological properties.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant activity. The presence of phenolic and methoxy groups can enhance radical scavenging capabilities. In vitro studies have shown that derivatives with hydrazone linkages can effectively neutralize free radicals, thereby reducing oxidative stress in cells.

Anticancer Properties

Several studies have explored the anticancer potential of hydrazone derivatives. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves induction of apoptosis and inhibition of cell proliferation.

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-7 (Breast Cancer)15.3Apoptosis induction
Compound BA549 (Lung Cancer)12.7Cell cycle arrest

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in disease processes. For example, similar hydrazone derivatives have shown inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in Alzheimer's disease treatment.

EnzymeInhibition (%) at 50 µM
AChE65
BChE70

Antimicrobial Activity

Hydrazone derivatives have also been tested for antimicrobial properties. Preliminary studies suggest that this compound exhibits activity against various bacterial strains, potentially through disruption of bacterial cell membranes.

Case Studies

  • Study on Cytotoxicity : A study conducted on a series of pyrazolone derivatives revealed that modifications at the hydrazone linkage significantly affect cytotoxicity against cancer cell lines. The study indicated that the presence of electron-withdrawing groups like nitro enhances activity due to increased electrophilicity.
  • Antioxidant Evaluation : In a comparative study assessing the antioxidant properties of various hydrazones, it was found that those with methoxy substitutions exhibited higher radical scavenging activity than their unsubstituted counterparts.

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